molecular formula C26H22N4O3S B2753124 2-{[3-(4-ethoxyphenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}-N-phenylacetamide CAS No. 536708-27-7

2-{[3-(4-ethoxyphenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}-N-phenylacetamide

Cat. No.: B2753124
CAS No.: 536708-27-7
M. Wt: 470.55
InChI Key: AQMYTTIGWRTDMR-UHFFFAOYSA-N
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Description

2-{[3-(4-ethoxyphenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}-N-phenylacetamide is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Mechanism of Action

Target of Action

It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . This suggests that the compound could potentially interact with a variety of biological targets.

Mode of Action

The exact mode of action of this compound is currently unknown due to the lack of specific studies on this compound. Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound could interact with its targets in a way that modulates these biological activities.

Biochemical Pathways

Indole derivatives are known to affect a wide range of biological activities . This suggests that the compound could potentially influence multiple biochemical pathways, leading to a variety of downstream effects.

Result of Action

Given the wide range of biological activities associated with indole derivatives , it can be inferred that the compound could potentially have diverse molecular and cellular effects.

Preparation Methods

The synthesis of 2-{[3-(4-ethoxyphenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}-N-phenylacetamide involves multiple steps. The synthetic route typically starts with the preparation of the indole nucleus, followed by the introduction of the ethoxyphenyl group and the formation of the pyrimido[5,4-b]indole core. The final step involves the attachment of the sulfanyl and phenylacetamide groups. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Scientific Research Applications

Comparison with Similar Compounds

Compared to other indole derivatives, 2-{[3-(4-ethoxyphenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}-N-phenylacetamide is unique due to its specific structural features and biological activities. Similar compounds include:

    Indole-3-acetic acid: A plant hormone with different biological activities.

    Indole-2-carboxylic acid: Known for its antimicrobial properties.

    Indole-3-carbinol: Studied for its anticancer effects.

This compound’s unique combination of structural elements and biological activities makes it a valuable subject for further research and development.

Properties

IUPAC Name

2-[[3-(4-ethoxyphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22N4O3S/c1-2-33-19-14-12-18(13-15-19)30-25(32)24-23(20-10-6-7-11-21(20)28-24)29-26(30)34-16-22(31)27-17-8-4-3-5-9-17/h3-15,28H,2,16H2,1H3,(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQMYTTIGWRTDMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=O)C3=C(C4=CC=CC=C4N3)N=C2SCC(=O)NC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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